molecular formula C11H21N3O2 B4117763 N-ethyl-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide

N-ethyl-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide

Cat. No. B4117763
M. Wt: 227.30 g/mol
InChI Key: XZORHDRLEIKDHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-ethyl-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide, also known as EPE, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a member of the amide class of compounds, which are commonly used in organic chemistry as solvents, catalysts, and reagents. EPE has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N-ethyl-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide is not well understood, but it is believed to act as a chelating agent, binding to various metal ions and other molecules in solution. This property has been exploited in a variety of different applications, including the purification of proteins and other biomolecules.
Biochemical and Physiological Effects
N-ethyl-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the activity of certain enzymes and to alter the expression of certain genes. These effects have been studied in a variety of different contexts, including cancer research and the development of new drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-ethyl-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide is its versatility, as it can be used in a variety of different contexts and applications. Additionally, it is relatively easy to synthesize and purify, making it a cost-effective option for many research projects. However, N-ethyl-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide does have some limitations, including its potential toxicity and the need for careful handling and storage.

Future Directions

There are many potential future directions for research involving N-ethyl-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide. One area of interest is its potential use in the development of new drugs and other pharmaceuticals. Additionally, N-ethyl-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide could be studied further for its potential use in the purification of biomolecules and other chemicals. Finally, more research could be done to better understand the mechanism of action of N-ethyl-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide and its potential interactions with other molecules in solution.

Scientific Research Applications

N-ethyl-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide has been shown to have a variety of potential applications in scientific research. It has been studied for its potential use as a reagent in organic chemistry reactions, as well as its potential use as a solvent for various chemicals. Additionally, N-ethyl-N'-[(1-ethyl-2-pyrrolidinyl)methyl]ethanediamide has been studied for its potential use in the development of new drugs and other pharmaceuticals.

properties

IUPAC Name

N-ethyl-N'-[(1-ethylpyrrolidin-2-yl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N3O2/c1-3-12-10(15)11(16)13-8-9-6-5-7-14(9)4-2/h9H,3-8H2,1-2H3,(H,12,15)(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZORHDRLEIKDHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C(=O)NCC1CCCN1CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-N'-[(1-ethylpyrrolidin-2-yl)methyl]ethanediamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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